(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol
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Overview
Description
(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol is a chiral compound with a unique stereochemistry It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of a β-ketoester to form the desired compound . This method is environmentally friendly and suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound typically involves biocatalysis due to its high efficiency and selectivity. The use of engineered bacteria containing specific enzymes allows for the large-scale production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of specific biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol include other tetrahydropyran derivatives and chiral diols. Examples include:
- (2S,3R,4S)-4-Hydroxyisoleucine
- (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4,5-triol
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S,3R,4S)-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m0/s1 |
InChI Key |
UXUFMKFUJJLWKM-ZLUOBGJFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](CCO1)O)O |
Canonical SMILES |
CC1C(C(CCO1)O)O |
Origin of Product |
United States |
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